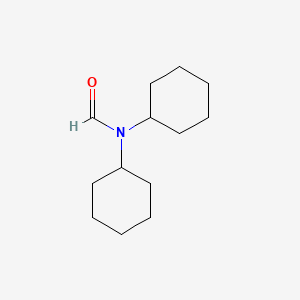

N,N-Dicyclohexylformamide

Descripción general

Descripción

N,N-Dicyclohexylformamide is a nitrogen-containing organic compound with the molecular formula C₁₃H₂₃NO. It is a colorless liquid with an ammonia-like odor, soluble in water and ethanol . This compound is known for its use as a low-energy hydrogen source and its ability to inhibit the chlorination of amides and chlorides by coordination geometry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N,N-Dicyclohexylformamide can be synthesized through the reaction of cyclohexylamine with formic acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency.

Análisis De Reacciones Químicas

Oxidation Reactions

DcHF undergoes oxidation to generate amides and derivatives under controlled conditions. Key reagents and outcomes include:

Mechanistic Insight : Oxidation often proceeds via single-electron transfer (SET) pathways, forming iminium intermediates that undergo nucleophilic trapping .

Reduction Reactions

Reductive cleavage of DcHF’s formamide group yields amines:

Application : Reduction products serve as intermediates in pharmaceuticals and agrochemicals .

Substitution Reactions

DcHF participates in halogenation and nucleophilic substitutions:

Example : Treatment with Cl₂ produces N,N-dicyclohexylchloroformamide, confirmed via ¹³C NMR (δ = 168.1 ppm) .

Formylation and Cross-Coupling

DcHF acts as a formyl donor in multicomponent reactions:

Notable Reaction :

This tandem oxidation-cyanation highlights DcHF’s role in C–H functionalization .

Coordination Chemistry

DcHF forms stable complexes with transition metals and actinides:

Spectroscopic Data : UO₂(NO₃)₂·2DcHF exhibits IR ν(C=O) at 1,657 cm⁻¹, confirming bidentate coordination .

Comparative Reactivity

DcHF’s performance relative to analogous formamides:

| Reaction | DcHF Efficiency | N,N-Dimethylformamide | N,N-Dibutylformamide | Reference |

|---|---|---|---|---|

| Oxidative α-cyanation | 73% yield | 52% yield | 68% yield | |

| Uranyl complexation | log β = 12.3 | log β = 9.8 | log β = 10.5 |

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

2.1 Amide Bond Formation

DCHF is frequently employed as a coupling agent for the formation of amide bonds. It acts as a dehydrating agent in the presence of coupling reagents like carbodiimides. This application is particularly valuable in peptide synthesis and the production of pharmaceuticals.

| Application | Description |

|---|---|

| Peptide Synthesis | Utilized as a coupling agent to form peptide bonds between amino acids. |

| Pharmaceutical Intermediates | Acts as an intermediate in the synthesis of various drug compounds. |

Case Study: Peptide Synthesis

In a study published by the Journal of the American Chemical Society, DCHF was used to couple amino acids effectively, yielding high-purity peptides suitable for therapeutic applications .

Catalytic Applications

3.1 Catalysis in Organic Reactions

DCHF has been explored as a solvent and reagent in catalytic processes, particularly in palladium-catalyzed cross-coupling reactions. Its ability to stabilize intermediates enhances reaction efficiency.

| Catalytic Reaction | Role of DCHF |

|---|---|

| C–N Cross-Coupling | Acts as a solvent and stabilizing agent. |

| Asymmetric Synthesis | Facilitates enantioselective reactions. |

Case Study: C–N Cross-Coupling

Research indicated that using DCHF in C–N cross-coupling reactions improved yields significantly compared to traditional solvents, demonstrating its effectiveness in synthetic methodologies .

Applications in Material Science

4.1 Polymer Chemistry

DCHF is utilized in polymer chemistry for synthesizing self-healing materials and stimuli-responsive polymers due to its ability to form stable amide linkages.

| Material Application | Description |

|---|---|

| Self-Healing Polymers | Enables the formation of dynamic covalent bonds. |

| Stimuli-Responsive Materials | Enhances material properties through amide formation. |

Case Study: Self-Healing Polymers

A recent study highlighted the use of DCHF in creating self-healing polymers that can recover from mechanical damage, showcasing its potential in advanced material applications .

Biological Applications

5.1 Drug Development

DCHF has been investigated for its potential role in drug development, particularly for compounds targeting specific biological pathways.

| Biological Application | Description |

|---|---|

| Antitumor Agents | Used in synthesizing compounds with anticancer properties. |

| Enzyme Inhibitors | Acts as an intermediate for developing enzyme inhibitors. |

Case Study: Antitumor Activity

In research focusing on anticancer agents, DCHF was integral to synthesizing compounds that showed promising activity against various cancer cell lines .

Mecanismo De Acción

The mechanism by which N,N-Dicyclohexylformamide exerts its effects involves its ability to coordinate with metal ions and inhibit specific reactions. For example, it inhibits the chlorination of amides and chlorides by altering the coordination geometry of the reactants . This compound also affects the oxidation of ethyl formate catalyzed by hydroxyl groups on metal hydroxides .

Comparación Con Compuestos Similares

Similar Compounds

N,N-Dimethylformamide: Another formamide derivative with similar properties but different molecular structure and applications.

N,N-Dibutylformamide: Used in similar applications but with different physical and chemical properties.

Uniqueness

N,N-Dicyclohexylformamide is unique due to its ability to act as a low-energy hydrogen source and its inhibitory effects on specific chemical reactions. Its structure allows for unique interactions with metal ions, making it valuable in various scientific research applications .

Actividad Biológica

N,N-Dicyclohexylformamide (DcHF) is a secondary amide that has garnered attention in biochemical research due to its interactions with various biological systems. This article explores the biological activity of DcHF, focusing on its mechanisms of action, binding properties, and potential applications in medicinal chemistry.

This compound is synthesized through various methods, including the reaction of cyclohexylamine with formic acid or formic anhydride. Its molecular structure consists of two cyclohexyl groups attached to a formamide functional group, which influences its solubility and reactivity in biological systems.

DcHF has been identified as a potent inhibitor of alcohol dehydrogenase (ADH), an enzyme crucial for ethanol metabolism. The compound mimics the substrate binding of aldehydes, thereby inhibiting the enzyme's activity. Studies have indicated that DcHF binds to the active site of ADH, leading to competitive inhibition. The inhibition constant (Ki) for DcHF has been reported at 5200 nM, suggesting moderate potency against this enzyme .

Binding Properties

The interaction of DcHF with ADH can be summarized in the following table:

| Property | Measurement |

|---|---|

| Ki (nM) | 5200 |

| Enzyme | Alcohol Dehydrogenase 1C |

| Organism | Human |

| Function | Ethanol oxidation |

This binding profile indicates that while DcHF is not the most potent inhibitor, it still plays a significant role in modulating enzyme activity.

Case Studies and Research Findings

Several studies have highlighted the biological implications of DcHF:

- Inhibition of Alcohol Metabolism : A study demonstrated that DcHF significantly reduces the metabolism of ethanol in human liver microsomes, leading to increased blood alcohol levels in vivo. This finding underscores its potential use in pharmacological studies related to alcohol consumption and toxicity .

- Synthesis of Bioactive Compounds : DcHF has been utilized in synthetic pathways to create various bioactive hydrazones with anticonvulsant properties. The hydrohydrazination process involving DcHF has shown promise in developing new therapeutic agents .

- Molecular Interactions : Research utilizing density functional theory (DFT) has provided insights into the molecular interactions of DcHF with biological macromolecules. The studies suggest that its bulky cyclohexyl groups contribute to its binding affinity and selectivity towards specific enzymes .

Applications in Medicinal Chemistry

Given its biological activity, this compound is being explored for several applications:

- Drug Development : Its role as an alcohol dehydrogenase inhibitor positions it as a candidate for developing drugs aimed at treating alcohol-related disorders.

- Synthetic Chemistry : DcHF serves as a versatile reagent in organic synthesis, particularly in forming complex molecules with potential therapeutic effects.

Propiedades

IUPAC Name |

N,N-dicyclohexylformamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO/c15-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h11-13H,1-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZHFFMIYUIHVET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N(C=O)C2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70324326 | |

| Record name | N,N-dicyclohexylformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70324326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22699-63-4 | |

| Record name | Formamide,N-dicyclohexyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406402 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-dicyclohexylformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70324326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.